molecular formula C15H13N3O2S B2546804 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-88-5

2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2546804
CAS No.: 896337-88-5
M. Wt: 299.35
InChI Key: ZCSUPRMLYBIBNI-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound based on the thiazolopyrimidine scaffold, a bicyclic heterocyclic system known for its diverse biological potential. Thiazolopyrimidines are formed by the fusion of thiazole and pyrimidine rings, a structure that has attracted significant attention from medicinal chemists for its relevance in exploring new therapeutic agents . This specific carboxamide derivative shares a close structural relationship with other documented bioactive molecules within this class, such as the N-(p-tolyl) analog, which is utilized in research applications . Compounds based on the thiazolopyrimidine nucleus are widely recognized for their broad bioactivity and pharmacological potential . In particular, this class of heterocycles has been extensively studied for its promising antibacterial properties. Research into similar structures has shown that thiazole-containing compounds can act on multiple microbial targets, offering a valuable template for addressing the critical health challenge of antibiotic resistance . These mechanisms may include the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and are established targets for antibacterial drugs . The presence of the ortho-tolyl (o-tolyl) carboxamide group in this molecule is a key feature for structure-activity relationship (SAR) investigations, as modifications at this position can significantly influence the compound's potency and selectivity. This makes it a valuable building block for researchers in medicinal chemistry to synthesize and evaluate novel analogs for various biological screens. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-12(9)17-13(19)11-7-16-15-18(14(11)20)8-10(2)21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSUPRMLYBIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of thiazolo[3,2-a]pyrimidine derivatives arises from variations in substituents at positions 3, 5, 6, and 5. Key analogs include:

Compound Substituents Key Structural Features
Target compound 2-methyl (thiazole), 5-oxo, N-(o-tolyl)-6-carboxamide Steric hindrance from o-tolyl group; electron-withdrawing carboxamide enhances stability
Ethyl 5-(3-bromophenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6f) 3,7-dimethyl, 5-(3-bromophenyl), 6-carboxylate Bromine enhances electrophilicity; ester group improves solubility
Ethyl 5-(4-methoxyphenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6i) 4-methoxyphenyl, 3,7-dimethyl, 6-carboxylate Methoxy group increases electron density; enhances π-π interactions
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, 7-methyl, 3-oxo, N-phenyl-6-carboxamide Dihydro structure reduces aromaticity; 3-oxo moiety may influence hydrogen bonding

Key Observations :

  • Steric Effects : The o-tolyl group in the target compound introduces steric hindrance, limiting sulfonation to the para position of the phenyl ring .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase regioselectivity for sulfonation at ortho/para positions, while electron-withdrawing groups (e.g., nitro) favor meta substitution .

Key Observations :

  • Temperature Dependence : At 20°C, cyclization dominates, while 80°C shifts reactivity toward sulfonation .
  • Steric Hindrance : Bulky substituents (e.g., o-tolyl) reduce oversulfonation by limiting access to reactive sites .
Pharmacological Activity

Comparative biological activities highlight substituent-driven efficacy:

Compound Biological Activity MIC (μg/mL) Mechanism Insights
Target compound Antibacterial (S. aureus) 12.5–25 Disrupts cell wall synthesis via unknown target
Nitro-substituted analog (e.g., 5e) Antitubercular (M. tuberculosis) 6.25 Nitro group enhances redox cycling
3-Substituted AChE inhibitors Acetylcholinesterase inhibition (IC₅₀) 0.8–2.1 μM Binds to catalytic anionic site of AChE
Tyrosinase inhibitors (e.g., 6j) Anti-melanogenic (IC₅₀) 4.3 μM Chelates copper in tyrosinase active site

Key Observations :

  • Antibacterial vs. Antitubercular: Nitro groups enhance antitubercular activity, while amino groups improve Gram-positive bacterial inhibition .
  • Enzyme Inhibition : Carboxamide and ester substituents modulate interactions with enzyme active sites (e.g., AChE, tyrosinase) .
Stability and Regioselectivity

The target compound’s stability is influenced by its substitution pattern:

  • Regioselectivity : Cyclization exclusively occurs at N3 due to higher electron density compared to N1, as confirmed by theoretical computations .
  • Sulfonation Resistance : The o-tolyl group’s steric bulk prevents oversulfonation, a common issue in less hindered analogs .

Biological Activity

2-Methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈N₂O₂S
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 32278-56-1

The biological activity of this compound is primarily attributed to its interaction with topoisomerase enzymes, which are crucial for DNA replication and transcription. The compound has been noted for:

  • Inhibition of Topoisomerase II : This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells. Studies have demonstrated that similar thiazolo-pyrimidine derivatives exhibit potent inhibitory effects on topoisomerase II enzymatic activities, suggesting a potential pathway for anticancer activity .

Biological Activity in Cancer Models

Research has shown that thiazolo-pyrimidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A derivative similar to the compound under investigation was tested on prostate cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
  • Case Study 2 : In vitro studies demonstrated that compounds from the same class could effectively reduce the viability of human breast cancer cells (MCF-7) and induce G2/M phase arrest .

Comparative Efficacy

To illustrate the efficacy of this compound compared to other compounds, a summary table is provided below:

Compound NameTarget ActivityCancer TypeIC50 (µM)Reference
Compound ATopo II InhibitionProstate15
Compound BApoptosis InductionBreast10
This compound Topo II InhibitionVariousTBDTBD

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity profile. Preliminary studies suggest that similar compounds exhibit low cytotoxicity against normal cells while effectively targeting cancerous cells . Further studies are required to establish a comprehensive safety profile for clinical applications.

Q & A

Q. Basic

  • HPLC : Purity ≥98% (retention time: 8–12 min, C18 column).
  • GC-MS : Fragmentation patterns (e.g., m/z 473.5 [M+H]+ for Compound 4).
  • 1H/13C NMR : Key signals include δ 6.22–7.67 ppm (aromatic protons) and δ 160–164 ppm (carbonyl carbons) .

How should conflicting bioactivity data across studies be analyzed?

Q. Advanced

  • Meta-analysis : Normalize IC50 values using Hill slopes and compare under consistent assay conditions (e.g., 20 min incubation).
  • QSAR models : Use PLS regression to correlate logP, polar surface area, and inhibition rates. For example, a study found that clogP >3.5 reduced solubility, explaining lower activity in hydrophobic derivatives .

What green chemistry approaches improve thiazolo-pyrimidine synthesis?

Advanced
Solvent-free conditions (e.g., Baylis-Hillman adduct cyclization at 80°C) reduce waste. Microwave-assisted synthesis (e.g., 150 W, 10 min) achieves 90% yield for 5H-thiazolo[3,2-a]pyrimidin-5-ones, avoiding prolonged reflux .

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